molecular formula C6H5BrN2O3 B189598 2-Bromo-5-methyl-4-nitropyridine 1-oxide CAS No. 60323-98-0

2-Bromo-5-methyl-4-nitropyridine 1-oxide

Cat. No. B189598
CAS RN: 60323-98-0
M. Wt: 233.02 g/mol
InChI Key: LUUOUEOEHQBXSX-UHFFFAOYSA-N
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Description

“2-Bromo-5-methyl-4-nitropyridine 1-oxide” is a chemical compound with the molecular formula C6H5BrN2O3 . It has a molecular weight of 233.02 . The compound is typically stored in a dry environment at temperatures between 2-8°C .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, related compounds such as “2-Bromo-5-nitropyridine” have been used in the preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H5BrN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3 . The InChI key is LUUOUEOEHQBXSX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The compound is typically stored in a dry environment at temperatures between 2-8°C .

Scientific Research Applications

Crystal Structure Analysis

One study focused on the crystal structure and polarized vibrational spectra of 2-bromo-4-nitropyridine N-oxide, highlighting its orthorhombic space group and detailing the molecular interactions within the crystal. This research provides valuable insights into the molecular arrangement and potential applications in materials science due to its unique structural features (Hanuza et al., 2002).

Synthesis and Safety in Organic Chemistry

Another study elaborates on handling hydrogen peroxide oxidations on a large scale for synthesizing 5-bromo-2-nitropyridine from its amine precursor. This process is crucial for the efficient and safe production of such compounds on an industrial scale, underscoring the importance of understanding the substance's reactivity and stability (Agosti et al., 2017).

Nucleophilic Reactions

Research into the reactions of nucleophilic reagents at the β-position of 3-bromo-4-nitropyridine N-oxides provides insights into the compound's chemical behavior. Such studies can inform the development of novel synthetic routes and applications in medicinal chemistry and drug design (MatsumuraEizo & ArigaMasahiro, 2006).

Molecular Complexation for Nonlinear Optics

A study on molecular complexation aimed at designing noncentrosymmetric structures for nonlinear optics. It demonstrates how compounds like 2-bromo-5-methyl-4-nitropyridine 1-oxide can be used to create materials with desirable optical properties for applications in photonics and optoelectronics (Muthuraman et al., 2001).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . The precautionary statements are P261, P280, P305, P351, and P338 .

Mechanism of Action

Target of Action

It’s known that this compound is often used in the preparation of biaryls via suzuki-miyaura coupling , suggesting that its targets could be related to the enzymes or proteins involved in this process.

Mode of Action

It’s known to participate in suzuki-miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction. In this process, the compound likely interacts with its targets (possibly palladium catalysts) to form new carbon-carbon bonds.

Biochemical Pathways

Given its use in suzuki-miyaura coupling reactions , it can be inferred that it plays a role in the biochemical pathways involving carbon-carbon bond formation.

Result of Action

Its involvement in suzuki-miyaura coupling reactions suggests that it contributes to the formation of new carbon-carbon bonds, which could lead to the synthesis of various biologically active compounds.

Action Environment

The action, efficacy, and stability of 2-Bromo-5-methyl-4-nitropyridine 1-oxide can be influenced by various environmental factors. For instance, its storage temperature is recommended to be under an inert gas (nitrogen or Argon) at 2-8°C , indicating that it may be sensitive to oxygen, moisture, or higher temperatures.

properties

IUPAC Name

2-bromo-5-methyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-4-3-8(10)6(7)2-5(4)9(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUOUEOEHQBXSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50346884
Record name 2-Bromo-5-methyl-4-nitropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60323-98-0
Record name Pyridine, 2-bromo-5-methyl-4-nitro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60323-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-methyl-4-nitropyridine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50346884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-methyl-4-nitropyridin-1-ium-1-olate
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